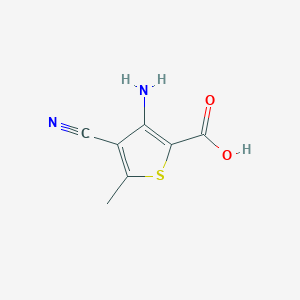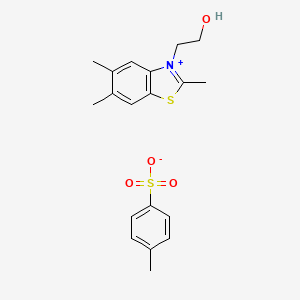![molecular formula C20H25N3O3S B12495717 Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate is a complex organic compound that features a combination of piperazine, thiophene, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine from piperazine and ethyl bromide under basic conditions.
Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride.
Coupling Reaction: The acyl chloride derivative of thiophene is then reacted with 4-aminobenzoic acid to form the amide linkage.
Final Coupling: The piperazine derivative is coupled with the amide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene and benzoate groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
Thiophene-2-carboxylic acid: A precursor in the synthesis of thiophene derivatives.
4-Aminobenzoic acid: A common building block in organic synthesis.
Uniqueness
Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate is unique due to its combination of piperazine, thiophene, and benzoate moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C20H25N3O3S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-ethylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H25N3O3S/c1-3-22-9-11-23(12-10-22)17-8-7-15(20(25)26-4-2)14-16(17)21-19(24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,24) |
Clave InChI |
BUOYJHPFYKGSCV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12495635.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)

![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
